![molecular formula C17H17NO5S B2444925 Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate CAS No. 896369-88-3](/img/structure/B2444925.png)
Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate
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Description
Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate could potentially be used in the synthesis of these derivatives .
2. Organic Light Emitting Diode (OLED) Applications The compound and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates .
Organic Solar Cell (OSC) Applications
The same complexes mentioned above have also been studied for their OSC properties . The energy gap of the compound reduced significantly upon complexation, making it a good electron donor to PCBM .
Charge Transport Applications
Complexation with transition metals such as Pt2+ can tune charge transport in the compound for better performance . The hole transport rate and electron transport rate of the Pt [compound] 2 complex are found to be significantly higher than that of the compound alone .
Biological Activities
Pyrimidine analogs, which this compound could potentially be used to synthesize, have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .
6. Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2) Inhibitors Derivatives of the compound were synthesized and evaluated as ALR1 and ALR2 inhibitors . These enzymes are involved in the polyol pathway of glucose metabolism and have been implicated in diabetic complications .
properties
IUPAC Name |
ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXABSSBXHATCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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